4-(3-Methylthiophen-2-YL)benzoic acid
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Overview
Description
4-(3-Methylthiophen-2-YL)benzoic acid is an organic compound with the molecular formula C12H10O2S and a molecular weight of 218.27 g/mol It is a derivative of benzoic acid, where the benzene ring is substituted with a 3-methylthiophene group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylthiophen-2-YL)benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylthiophen-2-YL)benzoic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-(3-Methylthiophen-2-YL)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 4-(3-Methylthiophen-2-YL)benzoic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(Thiophen-2-YL)benzoic acid: Similar structure but lacks the methyl group on the thiophene ring.
4-(3-Methylthiophen-2-YL)phenol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.
Uniqueness
4-(3-Methylthiophen-2-YL)benzoic acid is unique due to the presence of both the thiophene ring and the carboxylic acid group, which confer distinct chemical and biological properties.
Properties
CAS No. |
76099-89-3 |
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Molecular Formula |
C12H10O2S |
Molecular Weight |
218.27 g/mol |
IUPAC Name |
4-(3-methylthiophen-2-yl)benzoic acid |
InChI |
InChI=1S/C12H10O2S/c1-8-6-7-15-11(8)9-2-4-10(5-3-9)12(13)14/h2-7H,1H3,(H,13,14) |
InChI Key |
VDNRRWXFWOZAGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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